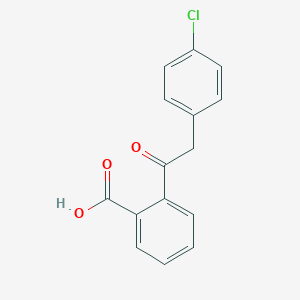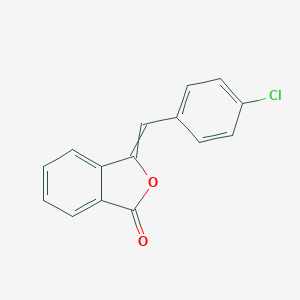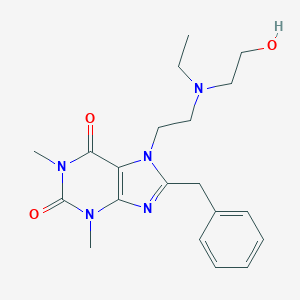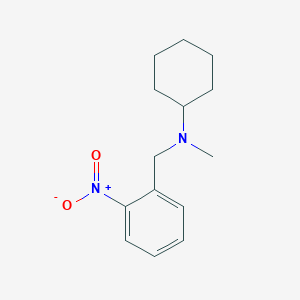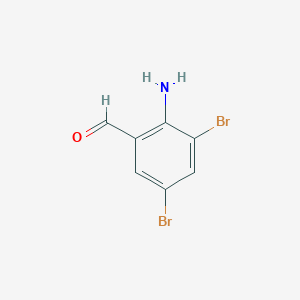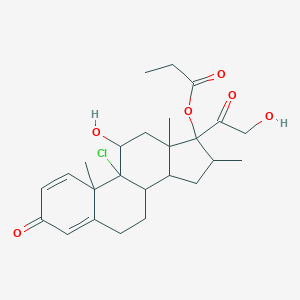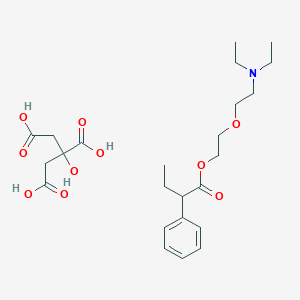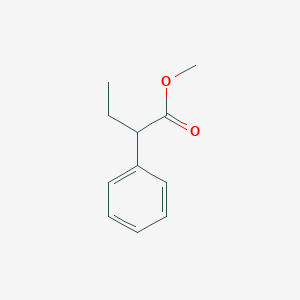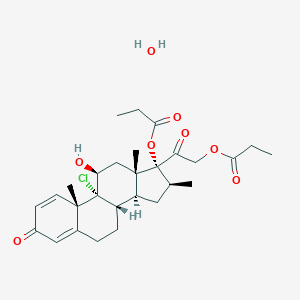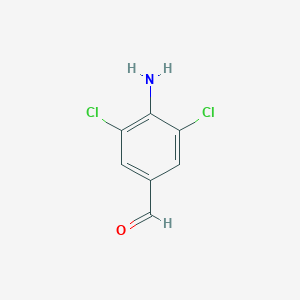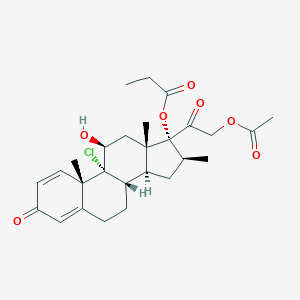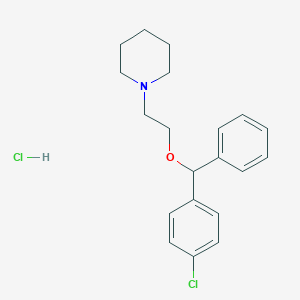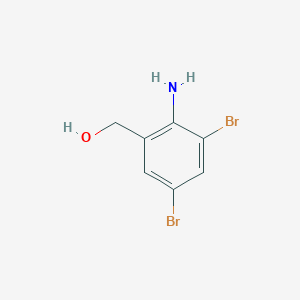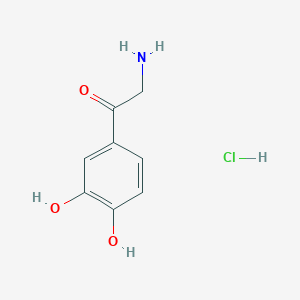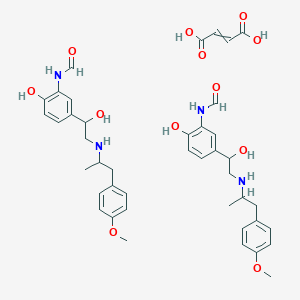
(S,S)-formoterol fumarate
Descripción general
Descripción
Formoterol fumarate (FF) is an effective long-acting β2-adrenoceptor agonist . It is used for relaxation of smooth muscles in asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The first spectrophotometric and advanced highly sensitive liquid chromatography has been achieved successfully throughout this study, permitting validated analysis of dual combined inhaler in raw material as well as pharmaceutical inhaled dosage form .Molecular Structure Analysis
Formoterol, also known as eformoterol, is a long-acting β2 agonist (LABA) used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) .Chemical Reactions Analysis
The understanding of reaction networks, metabolic pathways, reaction fluxes, and metabolic concentrations at steady-state conditions of A.succinogenes is a key to optimize media and conditions in succinic acid production process .Physical And Chemical Properties Analysis
This review presents the physicochemical properties of vildagliptin and assesses analysis methods for its estimation in substances, medicinal formulations, and biological media .Aplicaciones Científicas De Investigación
Application in Magnetic Resonance Imaging (MRI)
- Field : Applied Magnetic Resonance
- Summary : Fumarate can be hyperpolarized to a level that allows it to be used for real-time in vivo metabolic imaging . This is achieved by hydrogenating an acetylene dicarboxylate precursor molecule using parahydrogen .
- Methods : The reaction conditions and solution preparation protocols were investigated to optimize the rate and yield of fumarate formation . The experimental procedures involved repeatedly bubbling hydrogen gas into an aqueous solution .
- Results : The conditions reported yielded over 100 mM fumarate on a short timescale .
Application in Biotechnology
- Field : Biotechnology
- Summary : Fumaric acid, which is produced from fumarate, is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and various industrial products . It is produced on a large scale by the petrochemical route, but the current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .
- Methods : Reactive extraction was applied to separate fumaric acid from its aqueous media by using tributyl amine (TBA) in different diluents .
- Results : The review presents the main methods for production and separation of fumaric acid, highlighting the advantages and disadvantages of these and the potential economic impact in the industry .
Application in Oncology
- Field : Oncology
- Summary : Fumarate has been proposed to have a cytoprotective role in cardiac cells by diverting amino acids into the Krebs cycle and activating the Nrf2 antioxidant pathway .
- Results : The benefits of fumarate proposed in activating a DNA damage response need to be addressed further .
Application in Pharmaceutical Salts
- Field : Pharmaceutical Research
- Summary : Fumarate is used as a counterion in FDA-approved pharmaceutical salts . Salification is a powerful and widely employed approach to improve the biopharmaceutical properties of drugs .
- Methods : The ionization constant (pKa) plays a critical role in forming stable salt of a drug substance . The minimum difference of pKa value of three units between counterion and the ionizable drugs provides a stable salt .
- Results : A total of 94 pharmaceutical salts discovered during 1943–2020 comprises carboxylic acids as counterions with a major contribution of acetate, maleate, tartrate, fumarate, and succinate .
Application in Biodegradable Polymers
- Field : Biotechnology
- Summary : Fumaric acid, which is produced from fumarate, is used in the manufacture of biodegradable polymers .
- Methods : The production of fumaric acid is achieved through the biotechnological production using low-cost raw materials .
- Results : The review presents the main methods for production and separation of fumaric acid, highlighting the advantages and disadvantages of these and the potential economic impact in the industry .
Application in Energy Storage
- Field : Electrochemistry
- Summary : Fumarate metal organic frameworks have been investigated for energy storage applications such as Li- and Na-ion batteries . These frameworks are comparatively stable with low cytotoxicity and high drug-loading capacity .
- Methods : The frameworks were synthesized and blended with bispropargyl ether . The blends were characterized and thermally polymerized .
- Results : The pristine nickel formate encounters serious capacity fading while the reduced graphene oxide composite offers good cycling stability with high reversible capacities of over 800 mAh g −1 .
Safety And Hazards
Direcciones Futuras
Chronic obstructive pulmonary disease (COPD) represents a serious health problem affecting millions of people and it is the third causing of death in the world after ischemic heart diseases and stroke . The recommended guidelines for COPD therapy including long acting bronchodilator or muscarinic antagonist .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNDARFFFHCGE-PERKLWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formoterol fumarate | |
CAS RN |
43229-80-7 | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



